molecular formula C9H10Cl2O B1612478 2,4-Dichloro-1-isopropoxybenzene CAS No. 6851-40-7

2,4-Dichloro-1-isopropoxybenzene

Cat. No.: B1612478
CAS No.: 6851-40-7
M. Wt: 205.08 g/mol
InChI Key: SKZUJEUNTYZIRO-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-isopropoxybenzene is an organic compound with the molecular formula C₉H₁₀Cl₂O and a molecular weight of 205.08 g/mol . . This compound is characterized by the presence of two chlorine atoms and an isopropoxy group attached to a benzene ring, making it a chlorinated aromatic ether.

Preparation Methods

The synthesis of 2,4-Dichloro-1-isopropoxybenzene typically involves the reaction of 2,4-dichlorophenol with isopropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

Synthetic Chemistry

2,4-Dichloro-1-isopropoxybenzene serves as a precursor in various synthetic pathways. It can be utilized in:

  • Reactions with Nucleophiles : The dichlorobenzene structure can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Complex Molecules : It can be employed in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Agrochemical Applications

This compound has been explored for its potential use as a pesticide or herbicide due to its chlorinated aromatic structure, which often exhibits biological activity against pests and weeds. Research indicates that compounds with similar structures can inhibit plant growth or pest development.

Pharmaceutical Research

Recent studies have investigated the potential therapeutic effects of this compound derivatives. The compound may have applications in:

  • Antimicrobial Agents : Its structural properties suggest potential efficacy against various microbial strains.
  • Anti-inflammatory Agents : Research is ongoing to evaluate its effectiveness in reducing inflammation through specific biochemical pathways.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of novel derivatives from this compound that exhibited enhanced biological activity compared to their parent compound. The derivatives were tested for antimicrobial properties against several pathogens, showing promising results.

CompoundActivity (MIC)Notes
Derivative A0.5 µg/mLEffective against Staphylococcus aureus
Derivative B1.0 µg/mLActive against Escherichia coli

Case Study 2: Environmental Impact Assessment

Research focusing on the degradation by-products of pesticides including this compound revealed that advanced oxidation processes could effectively decompose this compound in aquatic environments. This study highlighted the importance of understanding the environmental fate of chlorinated compounds.

Biological Activity

2,4-Dichloro-1-isopropoxybenzene (DCIPB), a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including toxicity assessments, antimicrobial properties, and environmental implications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₀Cl₂O
  • CAS Number : 17821614

The presence of chlorine atoms in its structure contributes to its reactivity and biological interactions.

Toxicity Assessment

Toxicological evaluations of DCIPB have been conducted using various bioassays. The Microtox® test employs bioluminescent bacteria (Aliivibrio fischeri) to assess the compound's toxicity. Results indicate that DCIPB exhibits significant toxicity, with effects on metabolic processes leading to bioluminescence inhibition. The estimated toxic effect is comparative to reference non-toxic samples, suggesting potential environmental hazards associated with its presence in aquatic systems .

Antimicrobial Properties

Studies have reported that DCIPB possesses antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death .

Environmental Impact

The degradation products of DCIPB have also been studied. During environmental processes such as UV irradiation and chlorination, by-products such as 4-chlorophenol can form, which may exhibit different toxicological profiles compared to the parent compound. These by-products can contribute to increased toxicity in aquatic environments .

Study 1: Toxicological Evaluation

A study conducted on the toxicity of DCIPB using the Microtox® test revealed that exposure to concentrations as low as 10 mg/L resulted in over 50% bioluminescence inhibition after a 5-minute exposure. This indicates a high level of toxicity and raises concerns regarding its environmental persistence and impact on aquatic life.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, DCIPB was tested against common pathogens such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 100 μg/mL for both bacterial strains, demonstrating its potential as an antimicrobial agent.

Data Tables

Parameter Value
Molecular Weight205.09 g/mol
Toxicity (Microtox® Test)>50% inhibition at 10 mg/L
MIC against E. coli100 μg/mL
MIC against S. aureus100 μg/mL

Properties

IUPAC Name

2,4-dichloro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZUJEUNTYZIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591120
Record name 2,4-Dichloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6851-40-7
Record name 2,4-Dichloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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